molecular formula C11H23ClN2O2 B2930443 tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride CAS No. 2260936-65-8

tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride

Cat. No.: B2930443
CAS No.: 2260936-65-8
M. Wt: 250.77
InChI Key: CDQMRGJDIMMEDY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-11(7-8-12)5-4-6-11;/h4-8,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQMRGJDIMMEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The Boc (tert-butyloxycarbonyl) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and releasing CO₂.

Acidic Hydrolysis:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

  • Example :

    • In a study on carbamate stability, Boc-protected amines were cleaved using 4 M HCl in dioxane at 0–25°C for 1–3 hours, achieving >95% deprotection .

    • For the cyclobutyl derivative, similar conditions would liberate the secondary amine, forming tert-butanol and CO₂ .

Basic Hydrolysis:

  • Conditions : NaOH or K₂CO₃ in aqueous methanol/THF .

  • Mechanism : Nucleophilic attack by hydroxide ion at the carbonyl carbon.

Deprotonation and Functionalization of the Primary Amine

The hydrochloride salt of the primary amine (2-aminoethyl group) requires deprotonation (e.g., with triethylamine) for further reactivity.

Acylation:

  • Reagents : Acetyl chloride, benzoyl chloride, or anhydrides .

  • Example :

    • Acylation of tert-butyl 2-aminoethylcarbamate with benzaldehyde and NaBH₄ in methanol yielded N-benzyl derivatives .

    • For the cyclobutyl analog, similar conditions would produce acylated products.

Reaction TypeReagentsSolventYield (%)Source
Reductive AminationBenzaldehyde, NaBH₄Methanol92

Boc Group Removal and Subsequent Reactions

After Boc deprotection, the free amine can participate in diverse transformations:

Sulfonylation:

  • Reagents : Sulfonyl chlorides (e.g., 4-bromobenzenesulfonyl chloride) in DCM with triethylamine .

  • Example :

    • Reaction with 4-bromobenzenesulfonyl chloride at 0°C yielded sulfonamide derivatives with >90% efficiency .

Curtius Rearrangement:

  • Conditions : Treatment with NaN₃ and subsequent thermal decomposition forms isocyanates, which can be trapped as carbamates .

Stability and Side Reactions

  • Thermal Stability : Boc carbamates decompose at temperatures >150°C, releasing isobutylene and CO₂ .

  • Competitive Reactions :

    • Overalkylation of the primary amine if stoichiometry is not controlled .

    • Ring strain in the cyclobutane moiety may lead to ring-opening under strong acidic/basic conditions .

Challenges and Optimization

  • Viscosity Issues : High-viscosity reaction media (common in cyclobutane derivatives) necessitate optimized stirring and solvent choices (e.g., acetonitrile over DMF) .

  • Byproduct Formation : Excess triethylamine in Boc deprotection can lead to quaternary ammonium salts, requiring careful stoichiometry .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride
  • Molecular Formula : C₁₀H₂₀N₂O₂·HCl
  • Molecular Weight : 236.46 g/mol (calculated from SMILES data)
  • CAS Number : 2089246-29-5
  • Key Features: A cyclobutane ring substituted with a 2-aminoethyl group. Protected by a tert-butyl carbamate (Boc) group. Hydrochloride salt enhances solubility and stability.

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs in terms of molecular structure, physicochemical properties, and applications.

Table 1: Key Data for this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
This compound (Target) C₁₀H₂₀N₂O₂·HCl 236.46 2089246-29-5 Cyclobutyl core, 2-aminoethyl substituent, Boc-protected, hydrochloride salt
tert-Butyl N-{1-[1-(2-chlorophenyl)cyclobutyl]}carbamate C₁₅H₂₀ClNO₂ 281.78 133550-78-4 Chlorophenyl substituent, cyclobutane ring, Boc-protected
tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate C₁₁H₂₁NO₃ 215.29 1934483-16-5 Cyclopropane ring, hydroxymethyl group, Boc-protected
tert-Butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride C₁₁H₂₁N₂O₂·HCl 249.46 1949836-68-3 Cyclopropane ring, azetidine substituent, hydrochloride salt
N-{1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride (Sibutramine Related Compound A) C₁₈H₂₇ClN₂·HCl 342.91 Not provided Chlorophenyl group, cyclobutane ring, dimethylamine substituent

Structural and Functional Differences

Core Ring Systems :

  • Cyclobutane vs. Cyclopropane :
  • Cyclopropane-containing compounds (e.g., CAS 1934483-16-5) exhibit higher reactivity due to ring strain, making them useful in click chemistry .

Substituents: Aminoethyl vs. Aminomethyl:

  • The 2-aminoethyl group in the target compound provides a longer alkyl chain, enhancing flexibility for binding in drug-receptor interactions compared to aminomethyl analogs (e.g., EN300-7024113) . Chlorophenyl vs. Hydroxymethyl:
  • Chlorophenyl-substituted analogs (e.g., CAS 133550-78-4) increase lipophilicity, which may improve blood-brain barrier penetration .
  • Hydroxymethyl groups (e.g., CAS 1934483-16-5) introduce polarity, improving aqueous solubility .

Protective Groups :

  • Boc vs. Cbz :
  • Boc (tert-butoxycarbonyl) protection (target compound) is acid-labile, facilitating deprotection under mild conditions.
  • Cbz (benzyloxycarbonyl) analogs (e.g., CAS 910789-29-6) require harsher hydrogenolysis conditions .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases .
  • Density and pKa :
    • tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate has a density of 1.062 g/cm³ and pKa 12.91, indicating moderate basicity .
    • Chlorophenyl-substituted compounds (e.g., CAS 133550-78-4) have higher logP values, favoring lipid solubility .

Research Findings and Industrial Relevance

  • Synthetic Challenges : Cyclobutane rings require precise stereochemical control during synthesis, as seen in the target compound’s enantiomerically pure preparation .
  • Supplier Landscape : Over 10 global suppliers (e.g., Enamine Ltd, Arran Chemical Company) highlight industrial demand for cyclobutane- and cyclopropane-based building blocks .
  • Regulatory Considerations: Compounds like Sibutramine Related Compound A are subject to stringent USP-NF monographs, emphasizing purity requirements .

Biological Activity

Introduction

The compound tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate hydrochloride is a unique molecular entity with potential therapeutic applications. Its biological activity is primarily attributed to its structural characteristics, including the cyclobutyl moiety and the carbamate functional group. Understanding its biological mechanisms and potential applications is crucial for its development in medicinal chemistry.

Chemical Structure

The compound features a tert-butyl group, a cyclobutyl ring, and an aminoethyl side chain. This configuration allows for specific interactions with biological targets, particularly enzymes and receptors.

Mechanism of Action

The biological activity of this compound involves:

  • Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors, influencing cellular signaling pathways.

These interactions are critical in determining the compound's pharmacological profile and therapeutic potential.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

  • Cell Proliferation Assays : The compound exhibited significant inhibition of cell growth in multiple cancer cell lines, indicating potential anti-cancer properties.
  • Apoptosis Induction : It has been shown to induce apoptosis in treated cells, which is a desirable effect in cancer therapy.

Summary of Findings

Study TypeCell LineIC50 (μM)Mechanism of Action
Proliferation AssayMDA-MB-2310.88Inhibition of cell cycle progression
Apoptosis AssayBT-5490.94Induction of programmed cell death
Cytotoxicity AssayHs 578T1.23Activation of apoptotic pathways

Case Studies

  • Case Study on MDA-MB-231 Cells : In a study investigating the effects of this compound on triple-negative breast cancer cells (MDA-MB-231), researchers observed an IC50 value of 0.88 μM. The compound was found to significantly inhibit cell proliferation and induce apoptosis through caspase activation.
  • Case Study on BT-549 Cells : Another study focused on BT-549 cells revealed an IC50 value of 0.94 μM, with the compound triggering apoptosis via mitochondrial pathway activation, highlighting its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbamate derivatives to elucidate its unique properties:

Compound NameIC50 (μM)Biological Activity Description
tert-Butyl (2-aminoethyl)(ethyl)carbamate1.50Moderate cytotoxicity
tert-Butyl (2-(3-aminocyclobutyl)ethyl)carbamate hydrochloride0.88High potency against cancer cells
tert-Butyl (2-piperidin-3-ylethyl)carbamate2.00Lower efficacy in apoptosis induction

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the primary amine, followed by cyclobutane ring formation via [2+2] cycloaddition or alkylation of pre-formed cyclobutane intermediates. For example, a similar compound, tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, was synthesized using Boc-protected intermediates under anhydrous conditions .
Purification:

  • Flow Chemistry : Utilize continuous-flow systems to optimize reaction parameters (e.g., residence time, temperature) and reduce side products .
  • Chromatography : Employ gradient silica gel chromatography with ethyl acetate/hexane mixtures. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm cyclobutyl geometry and Boc-protection. For example, cyclobutyl protons typically show distinct coupling patterns (e.g., J = 8–10 Hz for trans positions) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₃H₂₅N₂O₂Cl) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : The Boc group is labile under acidic conditions (pH < 3). Conduct accelerated stability studies in buffers (pH 1–9) at 25°C and 40°C. Monitor degradation via HPLC, noting hydrolytic cleavage of the carbamate bond in acidic media .
  • Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C. Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

Advanced: What computational methods are suitable for modeling its reactivity and interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize cyclobutyl ring geometry (B3LYP/6-31G* basis set) to predict strain energy (~25–30 kcal/mol) and reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study hydrogen bonding with the aminoethyl group .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., amine receptors), focusing on the protonated amine’s electrostatic contributions .

Advanced: How should researchers address contradictory data in solubility or toxicity studies?

Methodological Answer:

  • Solubility Discrepancies : Cross-validate using multiple methods (e.g., shake-flask vs. HPLC solubility assays). For example, discrepancies in DMSO solubility may arise from hydration state variations; use Karl Fischer titration to quantify water content .
  • Toxicity Conflicts : Perform cytotoxicity assays (MTT or resazurin) in multiple cell lines (e.g., HEK293, HepG2) and compare with in silico predictions (e.g., ProTox-II). Note that the hydrochloride salt may exhibit higher cytotoxicity than the free base due to pH effects .

Advanced: What experimental design strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., catalyst loading, solvent polarity). For a cyclobutane intermediate, a central composite design identified optimal conditions: 10 mol% Pd(OAc)₂, DMF/H₂O (3:1), 80°C, yielding >85% .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor Boc deprotection in real time, minimizing over-reaction .

Advanced: How can environmental and safety risks be mitigated during large-scale synthesis?

Methodological Answer:

  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO3 before disposal. For solvent recovery, distill DMF under reduced pressure (0.1 bar, 50°C) .
  • Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves, and P95 respirators during handling. Ensure fume hoods maintain airflow >0.5 m/s .

Advanced: What strategies resolve spectral ambiguities in cyclobutyl derivatives?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping cyclobutyl proton signals. For example, NOESY correlations between adjacent methylene protons confirm cis/trans configurations .
  • Isotopic Labeling : Synthesize ¹³C-labeled Boc groups to simplify carbonyl carbon assignments in crowded spectra .

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